5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil . It is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Molecular Structure Analysis
The molecular formula of this compound is C19H23FN4O2S. The molecular weight is 390.48.Scientific Research Applications
Molecular Structure and Chemical Properties
The molecular structure and chemical properties of 5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been extensively investigated to understand its potential applications. Studies have focused on its synthesis, vibrational analysis, thermodynamic properties, and molecular electrostatic potential. These investigations provide foundational knowledge necessary for exploring the compound's applications in various fields, including pharmaceuticals and material science (Medetalibeyoğlu et al., 2019).
Antimicrobial Activities
Research has also been directed towards synthesizing derivatives of 1,2,4-triazole, including compounds with structural similarities to this compound, to evaluate their antimicrobial properties. These studies aim to identify new antimicrobial agents that can address the rising challenge of antibiotic resistance. Derivatives of the compound have shown promising antimicrobial activities against various microorganisms, highlighting their potential in developing new antimicrobial drugs (Bektaş et al., 2007).
Synthesis and Chemical Reactions
The synthesis pathways and chemical reactions involving this compound have been explored to expand the chemical repertoire available for drug development and other applications. Research in this area focuses on innovative synthesis methods, reaction mechanisms, and the creation of novel compounds with potential biological or material applications (Glukhareva et al., 2001).
Future Directions
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-10-8-22(9-11(2)25-10)15(13-6-4-5-7-14(13)19)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFKJQQPXJZZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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